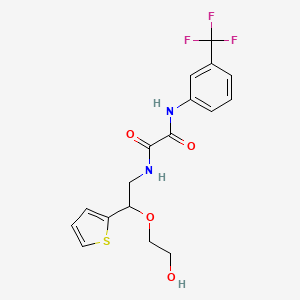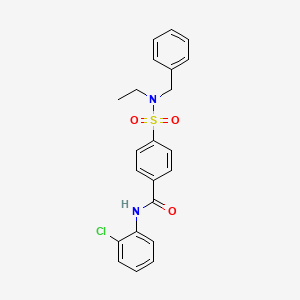
(5-Propan-2-yl-1,3-oxazol-2-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Propan-2-yl-1,3-oxazol-2-yl)methyl acetate is a chemical compound that has gained attention in the scientific community due to its potential uses in various fields, such as pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (5-Propan-2-yl-1,3-oxazol-2-yl)methyl acetate is not fully understood, but it is believed to interact with specific targets in cells, leading to various biological effects. In the case of anti-inflammatory and anti-cancer activity, it has been suggested that (5-Propan-2-yl-1,3-oxazol-2-yl)methyl acetate may inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
(5-Propan-2-yl-1,3-oxazol-2-yl)methyl acetate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce the size of tumors in animal models. However, more research is needed to fully understand its effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5-Propan-2-yl-1,3-oxazol-2-yl)methyl acetate in lab experiments is its potential as a building block for the synthesis of novel materials. Another advantage is its potential as a tool for investigating the biological mechanisms underlying inflammation and cancer progression. However, one limitation is that more research is needed to fully understand its safety and efficacy in humans.
Direcciones Futuras
There are many potential future directions for research on (5-Propan-2-yl-1,3-oxazol-2-yl)methyl acetate. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, more research is needed to fully understand its mechanism of action and its effects on human health.
In conclusion, (5-Propan-2-yl-1,3-oxazol-2-yl)methyl acetate is a chemical compound with potential uses in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential uses and effects on human health.
Métodos De Síntesis
(5-Propan-2-yl-1,3-oxazol-2-yl)methyl acetate can be synthesized through a multistep process involving the reaction of different chemical reagents. One such method involves the reaction of 2-amino-2-methyl-1-propanol with acetic anhydride, followed by the reaction of the resulting product with chloroacetyl chloride and sodium hydroxide.
Aplicaciones Científicas De Investigación
(5-Propan-2-yl-1,3-oxazol-2-yl)methyl acetate has been investigated for its potential use in various fields of scientific research. In the field of pharmaceuticals, it has been studied for its potential as an anti-inflammatory and anti-cancer agent. In agrochemicals, it has been researched for its potential as a pesticide and herbicide. In materials science, it has been investigated for its potential as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
(5-propan-2-yl-1,3-oxazol-2-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6(2)8-4-10-9(13-8)5-12-7(3)11/h4,6H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZMITSYDNRCGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(O1)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2366018.png)


![3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2366025.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2366027.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366031.png)

![(2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid](/img/structure/B2366033.png)

![N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2366035.png)

![2-[(3E)-1-(dimethylamino)-3-{[(4-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2366039.png)